2-Chloro-4-(3,5-dimethylphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(3,5-dimethylphenyl)phenol, 95% (abbreviated as 2-C4-DMPP-95%) is a chemical compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 135-136°C and a boiling point of 393°C. 2-C4-DMPP-95% is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. It is an aromatic compound and is a derivative of phenol.
Scientific Research Applications
2-C4-DMPP-95% is used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase (COX) and as a reagent in the synthesis of other compounds. It has also been used in the study of the metabolism of drugs in the liver.
Mechanism of Action
2-C4-DMPP-95% is an inhibitor of the enzyme cyclooxygenase (COX). It binds to the active site of the enzyme and inhibits its activity. This inhibition of COX activity leads to reduced production of prostaglandins, which are involved in inflammation, pain, and other biological processes.
Biochemical and Physiological Effects
2-C4-DMPP-95% has been shown to reduce inflammation and pain in animal models. It has also been found to reduce the production of inflammatory mediators, such as prostaglandins. In addition, it has been found to reduce the activity of other enzymes involved in inflammation, such as lipoxygenase and phospholipase A2.
Advantages and Limitations for Lab Experiments
2-C4-DMPP-95% is a useful reagent for laboratory experiments due to its high purity and availability. It is relatively stable and can be stored for long periods of time without degradation. However, it is not soluble in water, which may limit its use in some experiments.
Future Directions
There are several possible future directions for research using 2-C4-DMPP-95%. For example, further studies could be conducted to explore its effects on other enzymes involved in inflammation and pain. Additionally, research could be conducted to explore its potential therapeutic applications in humans. Finally, further studies could be conducted to evaluate its potential toxicity in humans.
Synthesis Methods
2-C4-DMPP-95% can be synthesized by a two-step reaction. First, 3,5-dimethylphenol is reacted with chlorine in a chlorination reaction. Then, the resulting chloro-derivative is reacted with sodium hydroxide to form 2-C4-DMPP-95%.
properties
IUPAC Name |
2-chloro-4-(3,5-dimethylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCIACOGURTZHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685871 |
Source
|
Record name | 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,5-dimethylphenyl)phenol | |
CAS RN |
1261897-17-9 |
Source
|
Record name | 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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